molecular formula C9H17N3O2 B14427987 3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid CAS No. 84511-23-9

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid

Cat. No.: B14427987
CAS No.: 84511-23-9
M. Wt: 199.25 g/mol
InChI Key: MQJNZEPHCXYYIT-UHFFFAOYSA-N
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Description

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid is a compound that features a piperidine ring, a hydrazine moiety, and a propanoic acid group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the piperidine ring, followed by functionalization to introduce the hydrazine and propanoic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with biological molecules, while the piperidine ring may contribute to the compound’s binding affinity to certain receptors or enzymes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84511-23-9

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

3-(1-methanehydrazonoylpiperidin-4-yl)propanoic acid

InChI

InChI=1S/C9H17N3O2/c10-11-7-12-5-3-8(4-6-12)1-2-9(13)14/h7-8H,1-6,10H2,(H,13,14)

InChI Key

MQJNZEPHCXYYIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC(=O)O)C=NN

Origin of Product

United States

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